molecular formula C8H5BrFN3 B1377235 7-Bromo-5-fluoroquinazolin-2-amine CAS No. 1379341-83-9

7-Bromo-5-fluoroquinazolin-2-amine

Cat. No. B1377235
CAS RN: 1379341-83-9
M. Wt: 242.05 g/mol
InChI Key: DIHXWNSPRGKGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoroquinazolin-2-amine, also known as 2-Amino-7-bromo-5-fluoroquinazoline, is a useful research chemical . It has the molecular formula C8H5BrFN3 and a molecular weight of 242.05 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a type of heterocyclic compound. This core is substituted with a bromine atom at the 7th position and a fluorine atom at the 5th position .

Scientific Research Applications

1. Anticancer Properties

A series of indole-aminoquinazolines, synthesized through amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, demonstrated significant cytotoxicity against various human cancer cell lines. These compounds, particularly those with specific phenyl and fluorophenyl rings, exhibited moderate to significant inhibitory activity towards the epidermal growth factor receptor (EGFR), suggesting potential applications in cancer treatment (Mphahlele et al., 2018).

2. Synthesis of Bioactive Compounds

7-Bromo-3-methyltriazolopyridine, a derivative, is utilized in nucleophilic substitution reactions to produce various substituted triazolopyridines. These derivatives have potential applications in synthesizing bioactive compounds with diverse structural features, indicating the versatility of 7-bromoquinazolines in organic synthesis (Abarca et al., 1988).

3. In Vitro Cytotoxicity Studies

7-Bromo-5-fluoroquinazolin-2-amine derivatives have been examined for their cytotoxic properties against cancer cell lines. Polycarbo-substituted imidazoquinazolines and 4-anilinoquinazolines, synthesized from related bromoquinazolines, demonstrated potential cytotoxicity against breast adenocarcinoma and cervical cancer cells, highlighting their potential as anticancer agents (Khoza et al., 2015; Paumo et al., 2016).

4. Synthesis of PET Imaging Agents

Research into the synthesis of novel F-18 labeled 4-aminoquinazoline derivatives, including those related to this compound, has shown promise in developing potential PET imaging agents for tumor detection. These compounds demonstrated significant tumor uptake and fast clearance from muscle and blood in animal models, indicating their potential in diagnostic imaging (Chen et al., 2012).

5. Antibacterial Properties

Research has also been conducted on 8-nitrofluoroquinolone derivatives, synthesized from compounds like this compound, to investigate their antibacterial properties. These studies indicate potential applications in developing new antibacterial agents, especially against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-5-fluoroquinazolin-2-amine are not yet fully elucidated. Given the compound’s structural characteristics, it may potentially interact with various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to outline the compound’s pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are not yet fully understood. As a heterocyclic compound, it may have diverse effects on cellular functions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-fluoroquinazolin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting downstream signaling pathways . Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can lead to significant changes in cellular responses, such as increased apoptosis or altered gene expression . Additionally, high doses of this compound may cause toxic or adverse effects, such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic profile of cells and tissues, leading to changes in cellular function and responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, such as the nucleus or mitochondria . The distribution of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is crucial for its biological activity and overall effects on cellular function .

properties

IUPAC Name

7-bromo-5-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHXWNSPRGKGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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